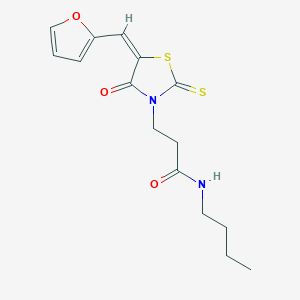

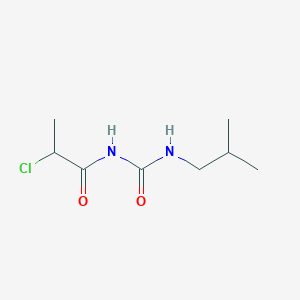

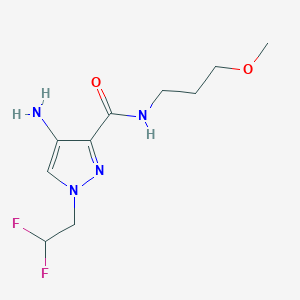

![molecular formula C21H20ClN3O2 B2771741 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide CAS No. 1226455-15-7](/img/structure/B2771741.png)

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and stability .科学的研究の応用

Antibacterial Agents Synthesis

Derivatives of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide have been synthesized and examined for their antibacterial activity. These compounds were found to have significant antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anti-Microbial Activity

Certain pyrano quinoline derivatives, including those related to the specified compound, have been designed and studied for their anti-microbial activity. These studies indicate the potential of these derivatives in combating microbial infections (Watpade & Toche, 2017).

Ketone Reduction Catalysis

In the field of organic synthesis, derivatives of the specified compound have been used in the preparation of ruthenium catalysts for ketone reduction. These catalysts show promise in various synthetic applications (Facchetti et al., 2016).

Antimicrobial Activity Synthesis

The compound's derivatives have been synthesized and screened for antimicrobial activity, showing potential in creating new antimicrobial agents (Kumar et al., 2010).

DNA Interaction Studies

Studies involving thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, related to the specified compound, have been conducted to understand their interaction with DNA. Such studies are crucial for developing new drugs and understanding the molecular basis of drug-DNA interactions (Naik et al., 2006).

Synthesis of Fluorescent DNA-binding Compounds

Derivatives of this compound have been used in the synthesis of fluorescent DNA-binding compounds, indicating their potential use in biochemical and medical research (Okuma et al., 2014).

Anticancer Evaluation

Some derivatives of the compound have shown significant activity in anticancer evaluations, indicating their potential as therapeutic agents in oncology (Salahuddin et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c1-13-2-5-15(6-3-13)23-20(26)12-25-9-8-19-17(11-25)21(27)16-10-14(22)4-7-18(16)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPQRFKJNUOOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

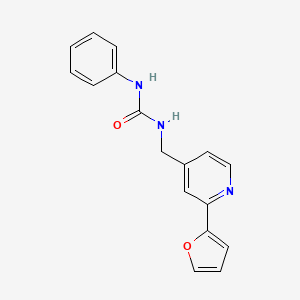

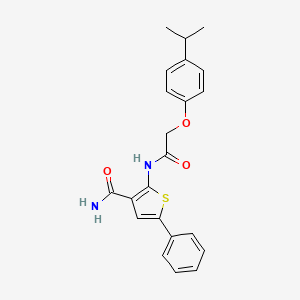

![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)

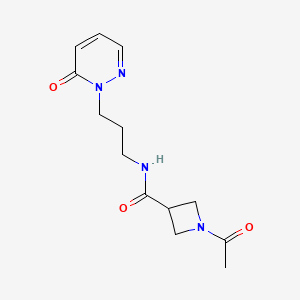

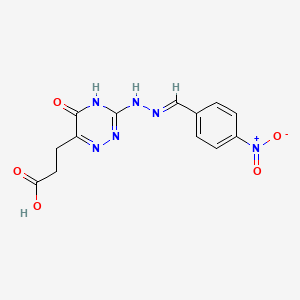

![2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771665.png)

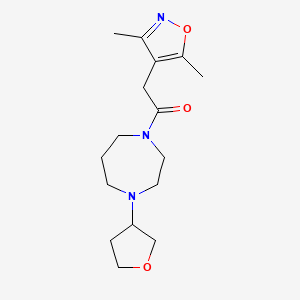

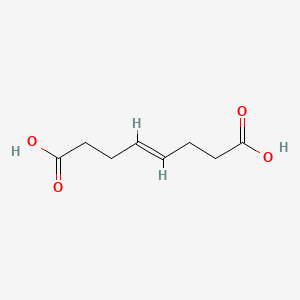

![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2771672.png)

![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)